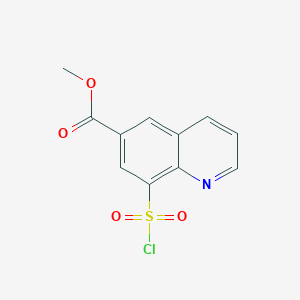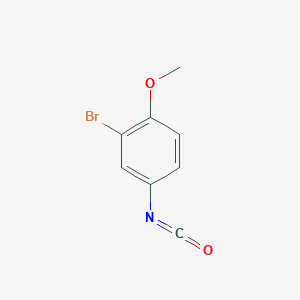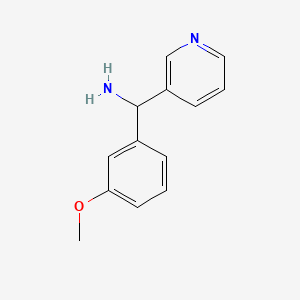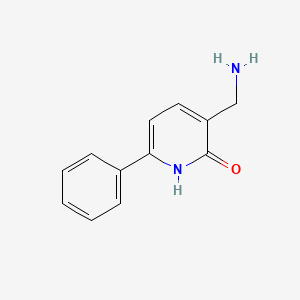
(1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically includes the compound’s systematic name, molecular formula, structure, and molar mass. It may also include its appearance and odor .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions needed for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction of cyclohexanol with phenylmagnesium bromide to form 1-phenylcyclohexanol. The final step involves the conversion of 1-phenylcyclohexanol to (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride through a reductive amination reaction with formaldehyde and ammonium chloride.", "Starting Materials": [ "Cyclohexanone", "Phenylmagnesium bromide", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of cyclohexanone to cyclohexanol using sodium borohydride in ethanol", "Step 2: Reaction of cyclohexanol with phenylmagnesium bromide in diethyl ether to form 1-phenylcyclohexanol", "Step 3: Reductive amination of 1-phenylcyclohexanol with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form (1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride" ] } | |
Numéro CAS |
32908-37-5 |
Nom du produit |
(1S)-1-cyclohexyl-1-phenylmethanamine hydrochloride |
Formule moléculaire |
C13H20ClN |
Poids moléculaire |
225.8 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)